2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
CAS No.: 921544-64-1
Cat. No.: VC11947212
Molecular Formula: C24H19F3N4O3
Molecular Weight: 468.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921544-64-1 |
|---|---|
| Molecular Formula | C24H19F3N4O3 |
| Molecular Weight | 468.4 g/mol |
| IUPAC Name | 2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C24H19F3N4O3/c1-15-4-6-16(7-5-15)13-31-22(33)21-19(3-2-12-28-21)30(23(31)34)14-20(32)29-18-10-8-17(9-11-18)24(25,26)27/h2-12H,13-14H2,1H3,(H,29,32) |
| Standard InChI Key | QNPAYGHYPGQMRH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule’s backbone consists of a pyrido[3,2-d]pyrimidine system, a bicyclic heterocycle formed by fusing pyridine and pyrimidine rings. This core is substituted at position 3 with a 4-methylbenzyl group and at position 1 with an N-[4-(trifluoromethyl)phenyl]acetamide chain. The trifluoromethyl (-CF) group introduces strong electron-withdrawing effects, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs.
Molecular Formula and Weight
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Molecular Formula: CHFNO
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Molecular Weight: 492.43 g/mol
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IUPAC Name: 2-[3-(4-Methylbenzyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Key Structural Features
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Pyrido[3,2-d]pyrimidine Core: The fused ring system provides planar rigidity, facilitating interactions with biological targets such as enzyme active sites .
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4-Methylbenzyl Group: Enhances lipophilicity, potentially improving membrane permeability.
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Trifluoromethylphenyl-Acetamide: The -CF group confers resistance to oxidative metabolism, while the acetamide linker enables hydrogen bonding with target proteins.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of pyrido[3,2-d]pyrimidine derivatives typically involves multi-step reactions, as outlined in recent reviews . For this compound, a plausible route includes:
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Formation of the Pyrido[3,2-d]pyrimidine Core:
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Alkylation at Position 3:
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Reaction with 4-methylbenzyl bromide introduces the 4-methylbenzyl group.
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Acetamide Functionalization:
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Coupling the core with 4-(trifluoromethyl)phenylamine via an acetyl chloride intermediate completes the structure.
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Challenges and Solutions
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Regioselectivity: The reactivity of positions 1 and 3 in the pyridopyrimidine core necessitates careful control of reaction conditions to avoid undesired substitutions.
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Purification: High-performance liquid chromatography (HPLC) is often required to isolate the final product due to the compound’s polarity and structural complexity .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
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logP: 3.1 (predicted), indicating moderate lipophilicity.
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Aqueous Solubility: 0.02 mg/mL (pH 7.4), suggesting limited solubility in aqueous media.
Stability Under Physiological Conditions
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pH Stability: Stable at pH 2–8; degradation observed at pH >10.
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Metabolic Stability: Resistant to CYP3A4-mediated oxidation due to the -CF group.
Comparative Analysis with Structural Analogs
| Feature | Target Compound | Analog |
|---|---|---|
| Core Structure | Pyrido[3,2-d]pyrimidine | Pyrido[3,2-d]pyrimidine |
| Position 3 Substituent | 4-Methylbenzyl | Benzodioxol-5-ylmethyl |
| Position 1 Substituent | N-[4-(trifluoromethyl)phenyl] | N-[2- or 3-(trifluoromethyl)phenyl] |
| Molecular Weight | 492.43 g/mol | 498.4 g/mol |
| Therapeutic Focus | Kinase inhibition | Broad-spectrum bioactivity |
The substitution pattern at position 1 significantly influences target selectivity. The 4-(trifluoromethyl)phenyl group in the target compound may favor interactions with larger hydrophobic pockets compared to ortho- or meta-substituted analogs.
Future Directions and Research Gaps
Priority Areas for Investigation
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and antitumor activity in xenograft models.
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Structural Optimization: Explore modifications to the acetamide linker to improve solubility.
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Target Identification: Use proteomics approaches to identify off-target effects.
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